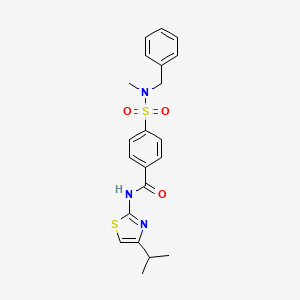

4-(N-benzyl-N-methylsulfamoyl)-N-(4-isopropylthiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-(N-benzyl-N-methylsulfamoyl)-N-(4-isopropylthiazol-2-yl)benzamide" is a chemically synthesized molecule that may be related to various benzamide derivatives with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzamide derivatives and their synthesis, molecular structure, and potential applications in medicinal chemistry.

Synthesis Analysis

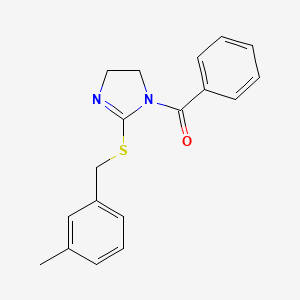

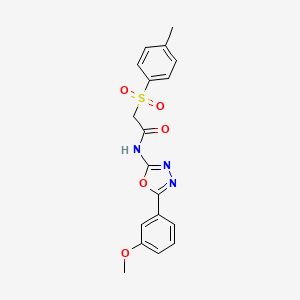

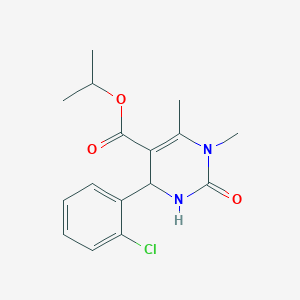

The synthesis of benzamide derivatives often involves the formation of amide bonds between an amine and a carboxylic acid or its derivatives. For example, the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides is described, indicating that the imidazolyl moiety can replace the methylsulfonylamino group to produce class III electrophysiological activity . Another paper discusses the catalyst- and solvent-free synthesis of benzamide derivatives through microwave-assisted Fries rearrangement, highlighting an efficient and green approach to synthesizing such compounds . Additionally, the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides using water as a reaction medium conforms to green chemistry principles .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray crystallography, NMR, and mass spectrometry. For instance, the crystal structure and Hirshfeld surface analysis of a related compound, N-(2-(N-methylsulfamoyl)phenyl)formamide, was determined, revealing intramolecular and intermolecular hydrogen bonds and oxygen-π stacking interactions . These structural features are crucial for understanding the compound's stability and potential interactions with biological targets.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including heterocyclization and Fries rearrangement. The synthesis of N-substituted benzamides involves heterocyclization of thioureas , while the Fries rearrangement is used to regioselectively synthesize fluorinated benzamide derivatives . These reactions are essential for modifying the chemical structure and properties of benzamide derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. Theoretical studies, such as density functional theory (DFT) calculations, can predict the behavior of these compounds during chemical reactions . Additionally, the biological evaluation of benzamide derivatives provides insights into their potential as medicinal agents, with some showing inhibitory activity against enzymes like alkaline phosphatase and ecto-5'-nucleotidase .

Wissenschaftliche Forschungsanwendungen

Cardiac Electrophysiological Activity : Research on N-substituted imidazolylbenzamides and benzene-sulfonamides, which are structurally related to the compound , demonstrates their potential in modulating cardiac electrophysiological activity. These compounds, including some with benzamide structures, have been compared to sematilide, a class III antiarrhythmic agent, in their ability to influence heart rhythm and potentially treat arrhythmias (Morgan et al., 1990).

Anticancer Activity : Several studies have explored the synthesis and evaluation of benzamide derivatives, including compounds structurally similar to the one in focus, for their anticancer properties. For instance, pro-apoptotic indapamide derivatives have shown significant activity against melanoma cell lines (Yılmaz et al., 2015). Other research includes synthesizing N-substituted benzamides for their potential use in cancer treatment (Ravinaik et al., 2021).

Antimicrobial and Antifungal Action : Compounds similar to the benzamide have been investigated for their antimicrobial and antifungal properties. For instance, certain sulfonyl-substituted heterocyclic systems have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans (Sych et al., 2019).

Carbonic Anhydrase Inhibition : Benzamide derivatives have been studied as inhibitors of carbonic anhydrases, enzymes important in many physiological processes. For example, novel acridine-acetazolamide conjugates were investigated for their inhibition effects on various human carbonic anhydrase isoforms (Ulus et al., 2016).

Antihyperglycemic Agents : Some benzamide derivatives have been identified as potential antidiabetic agents. For instance, a series of benzamide derivatives were prepared as part of a search for new antihyperglycemic agents (Nomura et al., 1999).

Antitubercular Activity : The synthesis and evaluation of benzamide derivatives have also been explored for their potential antitubercular activity. This includes studies on novel N-substituted benzamides for their effectiveness against Mycobacterium tuberculosis (Dighe et al., 2012).

Supramolecular Chemistry : Some N-substituted benzamides have been synthesized and studied for their gelation behavior and molecular interactions, contributing to the field of supramolecular chemistry (Yadav & Ballabh, 2020).

Pharmacological Properties : Various benzamide derivatives have been synthesized and evaluated for different pharmacological activities, including analgesic, anti-inflammatory, antioxidant, and antimicrobial activities (Sahoo et al., 2020).

Eigenschaften

IUPAC Name |

4-[benzyl(methyl)sulfamoyl]-N-(4-propan-2-yl-1,3-thiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O3S2/c1-15(2)19-14-28-21(22-19)23-20(25)17-9-11-18(12-10-17)29(26,27)24(3)13-16-7-5-4-6-8-16/h4-12,14-15H,13H2,1-3H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKQUSGCHPKKEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(N-benzyl-N-methylsulfamoyl)-N-(4-isopropylthiazol-2-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[6-[(4-Tert-butylphenyl)methylsulfanyl]benzimidazolo[1,2-c]quinazoline-3-carbonyl]piperidine-4-carboxamide](/img/structure/B3010479.png)

![methyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B3010481.png)

![4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine hydrochloride](/img/no-structure.png)

![N-(4-chlorophenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3010489.png)

![1-[2-[4-(Difluoromethoxy)phenyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B3010496.png)

![1-[4-(4-Chlorophenyl)phenyl]sulfonylpyrrolidine](/img/structure/B3010497.png)